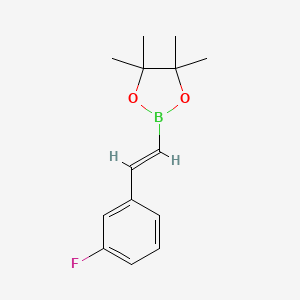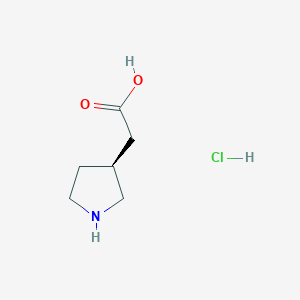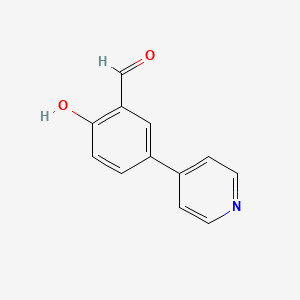
2,3-Dichloro-4-methyl-5-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dichloro-4-methyl-5-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C7H4Cl2F3N. It is known for its applications in the field of agrochemicals, particularly as an intermediate in the synthesis of herbicides and insecticides . This compound is a colorless to pale yellow liquid with a distinctive odor .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-4-methyl-5-(trifluoromethyl)pyridine can be achieved through several methods:
-
Chlorination and Fluorination: : Starting with 2-amino-5-methylpyridine, the compound undergoes chlorination followed by diazotization in the presence of copper(I) chloride to form 2,3-dichloro-5-(trichloromethyl)pyridine. This intermediate is then reacted with hydrogen fluoride to yield the final product .
-
Side-Chain Chlorination: : Another method involves using 2-chloro-5-methylpyridine as the starting material. The side chain is chlorinated to form 2-chloro-5-(trichloromethyl)pyridine, which is further chlorinated to produce 2,3-dichloro-5-(trichloromethyl)pyridine. The final step involves fluorination with hydrogen fluoride to obtain this compound .
Industrial Production Methods
Industrial production of this compound typically follows the chlorination and fluorination route due to its efficiency and scalability. The process involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dichloro-4-methyl-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or alkoxides.
Oxidation and Reduction: It can also undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include ammonia, amines, and alkoxides.
Oxidation and Reduction: These reactions may involve reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with ammonia can yield 2,3-diamino-4-methyl-5-(trifluoromethyl)pyridine .
Wissenschaftliche Forschungsanwendungen
2,3-Dichloro-4-methyl-5-(trifluoromethyl)pyridine has several scientific research applications:
Agrochemicals: It is used as an intermediate in the synthesis of herbicides and insecticides, such as fluazifop and flufenacet.
Organic Synthesis: The compound serves as a building block in the synthesis of various biologically active molecules.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the processes.
Wirkmechanismus
The mechanism of action of 2,3-Dichloro-4-methyl-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets in biological systems. For instance, as an intermediate in herbicides, it may inhibit key enzymes involved in plant growth, leading to the death of unwanted vegetation . The exact pathways and molecular targets can vary depending on the specific application and the final product synthesized from this compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: This compound is structurally similar but lacks the methyl group at the 4-position.
2,3-Dichloro-4-methylpyridine: Similar structure but without the trifluoromethyl group.
Uniqueness
2,3-Dichloro-4-methyl-5-(trifluoromethyl)pyridine is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical properties such as increased lipophilicity and stability . These features make it particularly valuable in the synthesis of agrochemicals and other biologically active compounds .
Eigenschaften
IUPAC Name |
2,3-dichloro-4-methyl-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F3N/c1-3-4(7(10,11)12)2-13-6(9)5(3)8/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDTWUMERLGAOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-(Chloromethyl)-2-methylbenzo[b]thiophene](/img/structure/B7981083.png)



![2-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-dione](/img/structure/B7981138.png)




![tert-Butyl 4-formyl-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B7981159.png)
